molecular formula C10H18ClNO3 B11718410 2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride

2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride

Cat. No.: B11718410
M. Wt: 235.71 g/mol
InChI Key: LULCEWZXUXCYFT-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO3 and a molecular weight of 235.71 g/mol . This compound is characterized by the presence of a piperidine ring and an oxolane ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with oxolane carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out at room temperature with a high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and purification steps. The use of catalysts such as palladium or nickel can enhance the efficiency of the reactions . The final product is often obtained in a crystalline form and purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine and oxolane derivatives, which can be further utilized in pharmaceutical synthesis and other applications .

Scientific Research Applications

2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-4-yl)oxolane-2-carboxylic acid hydrochloride
  • rac-(2R,3S)-2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride

Uniqueness

2-(Piperidin-4-yl)oxolane-3-carboxylic acid hydrochloride is unique due to its specific structural configuration, which provides distinct reactivity and binding properties compared to similar compounds. Its combination of piperidine and oxolane rings makes it particularly valuable in the synthesis of diverse chemical entities .

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

2-piperidin-4-yloxolane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7;/h7-9,11H,1-6H2,(H,12,13);1H

InChI Key

LULCEWZXUXCYFT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2C(CCO2)C(=O)O.Cl

Origin of Product

United States

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